Notoginsenoside T1

Beschreibung

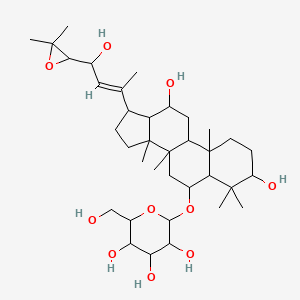

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

343962-53-8 |

|---|---|

Molekularformel |

C36H60O10 |

Molekulargewicht |

652.9 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |

InChI-Schlüssel |

OUICDHFBMJCDTL-YECPWMCXSA-N |

SMILES |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

Isomerische SMILES |

C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |

Kanonische SMILES |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Notoginsenoside T1: A Technical Guide to its Discovery, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T1, a dammarane-type triterpenoid saponin, is a constituent of Panax notoginseng, a plant with a long history in traditional medicine. Unlike many other ginsenosides, this compound is not typically isolated directly from the raw plant material but is instead a product of the mild acid hydrolysis of more complex saponins present in the roots. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols involved in its generation and purification. It also presents the available quantitative data for related compounds to offer a comparative context. While direct research on the specific signaling pathways modulated by this compound is limited, this guide explores the well-documented mechanisms of action of structurally similar notoginsenosides, providing a basis for potential therapeutic applications and future research directions.

Introduction

Panax notoginseng (Burk.) F.H. Chen, also known as Sanqi or Tianqi, is a perennial herb belonging to the Araliaceae family.[1] Its roots are a rich source of dammarane-type triterpenoid saponins, which are considered the primary bioactive constituents responsible for its therapeutic effects.[1] These saponins have been the subject of extensive research, with studies demonstrating their potential in the treatment of cardiovascular and cerebrovascular diseases.

This compound (CAS: 343962-53-8; Molecular Formula: C36H60O10; Molecular Weight: 652.87) is a dammarane glycoside that was first described as a novel compound obtained from the mild acid hydrolysis of the total saponins extracted from the roots of Panax notoginseng.[2][3] This process of controlled hydrolysis offers a method to generate novel molecular diversity from natural product extracts. This guide will detail the methodologies for the discovery and isolation of this compound and discuss the biological context of related compounds.

Discovery and Isolation

The discovery of this compound was a result of a deliberate chemical investigation into the transformation of Panax notoginseng root saponins under specific, mild acidic conditions. A study by Teng et al. (2004) led to the isolation and characterization of five new dammarane glycosides, named Notoginsenosides T1-T5, from the hydrolysate.

General Extraction of Total Saponins

The initial step in the generation of this compound is the extraction of the total saponins from the dried roots of Panax notoginseng. A common and effective method for this is ultrasonic-assisted extraction with an ethanol-water solvent.

Experimental Protocol: Ultrasonic-Assisted Extraction of Total Saponins

-

Sample Preparation: The air-dried roots of Panax notoginseng are pulverized into a fine powder (80-100 mesh).

-

Extraction: The powdered sample is subjected to ultrasonic extraction with a solution of aqueous methanol or ethanol. For example, 1 kg of powdered root material is extracted with 10 L of methanol in a water bath at 30°C for 30 minutes. This process is repeated twice.[4]

-

Concentration: The solvent from the combined extracts is removed under vacuum to yield a crude extract.

-

Purification: The crude extract is dissolved in water and passed through a Diaion HP-20 macroporous resin column. The column is eluted with water, followed by increasing concentrations of aqueous methanol (e.g., 60% and 80%). The fraction containing the less polar ginsenosides is collected for further processing.[4]

Mild Acid Hydrolysis for the Generation of this compound

The generation of this compound is achieved through the mild acid hydrolysis of the purified total saponins. While the specific conditions for this compound generation from the original Teng et al. (2004) paper are not fully detailed in the available literature, a representative protocol for the acid hydrolysis of Panax notoginseng saponins is provided below, based on a similar study for the production of Notoginsenoside Ft1.

Experimental Protocol: Mild Acid Hydrolysis of Total Saponins

-

Reaction Setup: A solution of the purified total saponins (e.g., 12 mg) is prepared in 6 mL of 25% (w/v) acetic acid.

-

Hydrolysis: The reaction mixture is heated at 55°C for a defined period (e.g., 3 hours). The progress of the reaction can be monitored by withdrawing aliquots at regular intervals.

-

Sample Preparation for Analysis: The withdrawn hydrolytic samples are diluted with methanol and filtered through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.

Purification of this compound

Following acid hydrolysis, the resulting mixture of compounds, including this compound, requires purification. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for isolating individual saponins to a high degree of purity.

Experimental Protocol: Preparative HPLC Purification

-

Column and Mobile Phase: A C18 column is typically used for the separation of saponins. The mobile phase often consists of a gradient of ethanol-water or acetonitrile-water.

-

Separation: The hydrolyzed sample is injected onto the preparative HPLC system. A gradient elution program is employed to achieve separation of the individual compounds. For example, a gradient of increasing ethanol concentration in water can be used to elute compounds of increasing hydrophobicity.

-

Fraction Collection: Fractions corresponding to the chromatographic peaks are collected.

-

Concentration and Lyophilization: The solvent is removed from the collected fractions using a rotary evaporator, and the residue is then lyophilized to obtain the purified compound as a dry powder.

-

Purity Analysis: The purity of the isolated this compound is determined by analytical HPLC, often with UV or evaporative light scattering detection (ELSD). Purity of 95-99% is achievable with this method.[5]

Quantitative Data

| Compound | Starting Material | Method | Yield | Purity | Reference |

| Notoginsenoside Fc | Panax notoginseng leaves | Macroporous resin & ODS column chromatography | 0.98% | >95% | [6] |

| Notoginsenoside R1 | Panax notoginseng root | Preparative HPLC | 0.41% (from 10g raw material) | >95.6% | [5] |

| Ginsenoside Rg1 | Panax notoginseng root | Preparative HPLC | 2.12% (from 10g raw material) | >95.6% | [5] |

| Ginsenoside Rb1 | Panax notoginseng root | Preparative HPLC | 1.94% (from 10g raw material) | >95.6% | [5] |

Experimental Workflows and Signaling Pathways (Visualization)

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction of total saponins from Panax notoginseng, followed by mild acid hydrolysis and purification to obtain this compound.

Caption: General workflow for the isolation of this compound.

Illustrative Signaling Pathways of Related Notoginsenosides

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, extensive studies on other notoginsenosides, such as Notoginsenoside R1 and Ft1, provide valuable insights into the potential biological activities of this class of compounds. The following diagrams illustrate some of the key signaling pathways affected by these related notoginsenosides.

Notoginsenoside R1 and Cardioprotection

Notoginsenoside R1 has been shown to exert cardioprotective effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways, to reduce inflammation and apoptosis.

Caption: Cardioprotective signaling pathways of Notoginsenoside R1.

Notoginsenoside Ft1 and Wound Healing

Notoginsenoside Ft1 has been demonstrated to promote fibroblast proliferation and wound healing through the activation of the PI3K/Akt/mTOR signaling pathway.

Caption: Pro-wound healing signaling pathway of Notoginsenoside Ft1.

Conclusion and Future Directions

This compound represents an interesting example of how chemical modification of natural product extracts can lead to the discovery of novel compounds. Its generation through mild acid hydrolysis of total saponins from Panax notoginseng highlights a strategy for expanding the chemical diversity of natural medicines. While detailed protocols for its specific isolation and quantitative yield are not widely published, methodologies for related compounds provide a strong foundation for its production and purification.

A significant gap in the current scientific literature is the lack of research into the specific biological activities and mechanisms of action of this compound. The well-documented therapeutic effects of structurally similar notoginsenosides, such as R1 and Ft1, on key signaling pathways like PI3K/Akt and MAPK, suggest that this compound may also possess valuable pharmacological properties. Future research should focus on the targeted investigation of this compound's effects in various in vitro and in vivo models to elucidate its potential for drug development, particularly in the areas of cardiovascular disease, inflammation, and tissue regeneration. Such studies are crucial to unlock the full therapeutic potential of this unique saponin from Panax notoginseng.

References

- 1. Notoginsenoside Ft1 |CAS 155683-00-4|DC Chemicals [dcchemicals.com]

- 2. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102648926A - Method for extracting notoginsenoside and notoginseng total amino acid - Google Patents [patents.google.com]

- 6. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside T1: A Technical Overview of its Chemical Profile and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T1 is a dammarane-type triterpenoid saponin and a constituent of the traditional Chinese medicinal herb Panax notoginseng. Despite the extensive research into the pharmacological properties of many notoginsenosides, this compound remains a relatively understudied compound. This technical guide provides a comprehensive summary of the currently available information on its chemical structure and properties. Due to the limited specific data on its biological activities and mechanisms of action, this document also cautiously extrapolates potential areas of interest based on the activities of the closely related and well-researched compound, Notoginsenoside R1. All quantitative data are presented in structured tables, and conceptual workflows and potential signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) registry number 343962-53-8.[1] Its molecular formula is C36H60O10, and it has a molecular weight of 652.87 g/mol .[1] The systematic IUPAC name for this compound is β-D-Glucopyranoside, (3β,6α,12β,20E)-24,25-epoxy-3,12,23-trihydroxydammar-20(22)-en-6-yl (9CI).[1]

While a definitive, publicly available 2D or 3D structure diagram for this compound is scarce, its IUPAC name suggests a dammarane-type aglycone backbone with specific hydroxyl and epoxy functionalities, and a β-D-glucopyranoside moiety attached at the C-6 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 343962-53-8 | [1] |

| Molecular Formula | C36H60O10 | [1] |

| Molecular Weight | 652.87 g/mol | [1] |

| Melting Point | 131-133 °C | [1] |

| Boiling Point (Predicted) | 764.5 ± 60.0 °C | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.91 ± 0.70 | [1] |

Spectroscopic Data

Biological Activities and Potential Signaling Pathways

Direct experimental evidence for the biological activities of this compound is very limited in published scientific literature. However, based on the well-documented pharmacological effects of other notoginsenosides, particularly the structurally similar Notoginsenoside R1, some potential activities can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for this compound.

Notoginsenoside R1 is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] It has been shown to modulate several key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[2]

Potential Anti-Inflammatory Effects

Given the anti-inflammatory properties of many ginsenosides, it is plausible that this compound may also exhibit similar activities. A potential mechanism could involve the inhibition of pro-inflammatory mediators.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.

Experimental Protocols

Specific experimental protocols for the isolation, purification, and biological analysis of this compound are not detailed in the available literature. However, general methodologies for the extraction and separation of saponins from Panax notoginseng can be adapted.

General Isolation and Purification Workflow

The isolation of notoginsenosides from plant material typically involves solvent extraction followed by various chromatographic techniques.

Caption: A generalized workflow for the isolation and purification of notoginsenosides.

Conclusion and Future Directions

This compound is a defined chemical entity within the diverse family of saponins from Panax notoginseng. However, there is a significant gap in the scientific literature regarding its biological activities and therapeutic potential. The information available on its physicochemical properties provides a foundation for its identification and quantification. Future research should focus on the comprehensive elucidation of its pharmacological profile, including its effects on various cellular and animal models of disease. Determining its mechanism of action and potential molecular targets will be crucial for any future drug development efforts. The structural similarities to other bioactive notoginsenosides suggest that this compound may hold untapped therapeutic potential, warranting further investigation.

References

An In-depth Technical Guide to the Mechanism of Action of Notoginsenoside R1

Disclaimer: This technical guide focuses on the mechanism of action of Notoginsenoside R1 (NGR1). Extensive literature searches did not yield sufficient specific data on the molecular mechanisms of Notoginsenoside T1 to produce a comprehensive guide. Given the structural similarity and the abundance of research on NGR1, this guide provides an in-depth analysis of its activities, which may offer insights into the potential mechanisms of other related notoginsenosides.

Introduction

Notoginsenoside R1 (NGR1) is a protopanaxatriol-type saponin and a primary bioactive constituent isolated from the traditional Chinese medicine Panax notoginseng.[1][2] It is recognized for a wide array of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-diabetic properties.[1][3] This guide provides a detailed examination of the molecular mechanisms underlying the therapeutic effects of NGR1, with a focus on its modulation of key signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

NGR1 exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms identified in the literature involve the regulation of inflammatory responses, oxidative stress, apoptosis, and cellular metabolism. Key molecular signaling cascades influenced by NGR1 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3]

Key Signaling Pathways Modulated by Notoginsenoside R1

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. NGR1 has been shown to activate this pathway in various pathological conditions, contributing to its protective effects.[2][4] In the context of cardiac dysfunction, NGR1 treatment preserves the phosphorylation of Akt and Glycogen Synthase Kinase 3β (GSK3β), which is downstream of Akt.[2] This activation of PI3K/Akt signaling is often dependent on the activation of the estrogen receptor α (ERα).[2][3] In diabetic nephropathy, NGR1 has been observed to increase the phosphorylation of PI3K, Akt, and the mammalian target of rapamycin (mTOR), thereby attenuating podocyte injury.[5] The synergistic effect of NGR1 with other compounds has also been noted to suppress the PI3K/Akt/mTOR pathway to activate macrophage autophagy in atherosclerosis.[6]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses. NGR1 has been demonstrated to inhibit the activation of NF-κB in various inflammatory conditions.[3][7] In experimental models of inflammatory bowel disease, NGR1 treatment decreased the phosphorylation of IκB kinase (IKK-α/β), IκBα, and the p65 subunit of NF-κB.[7] This inhibition of NF-κB activation leads to a downregulation of pro-inflammatory gene expression, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[7][8] The anti-inflammatory effects of NGR1 are, in part, mediated through the activation of the Pregnane X Receptor (PXR), which is known to mutually suppress the NF-κB pathway.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. NGR1 has been shown to modulate MAPK signaling, often leading to the downregulation of inflammatory and apoptotic responses.[3][9] In the context of liver fibrosis, NGR1 inhibits the activation of hepatic stellate cells by suppressing the MAPK signaling pathway.[9] Furthermore, in renal ischemia-reperfusion injury, NGR1 attenuates apoptosis by downregulating the p38 MAPK signaling pathway.[3]

Quantitative Data on the Effects of Notoginsenoside R1

The following table summarizes quantitative data from various studies on the effects of NGR1.

| Biological Context | Model System | NGR1 Concentration/Dose | Observed Effect | Reference |

| Inflammatory Bowel Disease | DSS-induced colitis in mice | 25 mg/kg | Decreased phosphorylation of IKK-α/β, p65, and IκBα. | [7] |

| Sepsis-induced Cardiomyopathy | LPS-stimulated AC16 cells | 50, 100 µg/mL | Significantly decreased expression of TNF-α, IL-6, and IL-1β. | [8] |

| Sepsis | Endotoxemic mice | 25 mg·kg−1·d−1 | Attenuated decrease in cardiac function and preserved levels of phospho-Akt and phospho-GSK3β. | [2] |

| Myocardial Ischemia | LADCA-ligated rats | 30 and 60 mg/kg/d | Decreased serum levels of LDH, CK-MB, α-HBDH, IL-6, NF-κB, and TNF-α. | [10] |

| Diabetes | Isolated mouse islets | Concentration-dependent | Increased insulin secretion. | [4] |

| Podocyte Injury | High glucose-induced podocytes | Not specified | Increased phosphorylation of PI3K, Akt, and mTOR. | [5] |

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol is a generalized procedure for detecting changes in protein phosphorylation upon treatment with NGR1.

-

Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system. The membrane can then be stripped and re-probed with an antibody for the total protein to normalize the data.[11][12][13][14][15]

Cell Viability (MTT) Assay

This assay is used to assess the effect of NGR1 on cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of NGR1 for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.[16][17][18][19][20]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is commonly used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples following NGR1 treatment.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer.

-

Sample Incubation: Standards with known cytokine concentrations and the experimental samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

-

Enzyme Conjugate: An enzyme-linked avidin-biotin complex (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

-

Stopping the Reaction: The reaction is stopped by adding an acid solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[21][22][23][24]

Conclusion

Notoginsenoside R1 is a multifaceted bioactive compound with significant therapeutic potential. Its mechanism of action involves the intricate modulation of key signaling pathways, primarily the PI3K/Akt, NF-κB, and MAPK pathways. By activating pro-survival and anti-inflammatory cascades while inhibiting pro-inflammatory and apoptotic signals, NGR1 exerts protective effects in a range of disease models. Further research is warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding of the molecular mechanisms of NGR1 for the scientific community.

References

- 1. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]

- 5. Notoginsenoside R1 attenuates glucose-induced podocyte injury via the inhibition of apoptosis and the activation of autophagy through the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. ELISA - Wikipedia [en.wikipedia.org]

- 24. ELISA Video Protocol | Proteintech Group [ptglab.com]

Notoginsenoside T1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T1 is a tetracyclic triterpenoid saponin and a constituent of the traditional Chinese medicinal plant, Panax notoginseng. As a member of the notoginsenoside family, it is of interest to researchers for its potential pharmacological activities. This technical guide provides the available chemical and physical data for this compound and addresses the current landscape of research surrounding this specific compound.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is critical for any research and development endeavor. The key identifiers and molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 343962-53-8 | [1] |

| Molecular Formula | C₃₆H₆₀O₁₀ | [1] |

| Molecular Weight | 652.87 g/mol | [1] |

Current State of Research

Extensive literature searches for the biological activities, experimental protocols, and specific signaling pathways of this compound have revealed a significant gap in dedicated research for this particular compound. The majority of available scientific studies on notoginsenosides focus extensively on other members of this family, most notably Notoginsenoside R1.

While this compound is structurally related to more thoroughly investigated compounds, there is a lack of specific data to detail its mechanism of action, biological effects, or established experimental protocols. Therefore, at the time of this report, a detailed summary of its signaling pathways and in-depth experimental methodologies cannot be provided.

Future Directions

The absence of specific research on this compound presents an opportunity for novel investigations. Researchers are encouraged to explore the pharmacological potential of this compound. Initial studies could focus on:

-

In vitro screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, or other biological activities of this compound in various cell lines.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Comparative analysis: Investigating the similarities and differences in the biological effects of this compound compared to other well-characterized notoginsenosides like R1.

Given the established therapeutic interest in Panax notoginseng and its constituent saponins, research into the specific properties of this compound could yield valuable insights and potentially lead to new therapeutic applications.

Logical Workflow for Future Investigation

For researchers initiating studies on this compound, a logical experimental workflow is proposed. This workflow is conceptual and serves as a general guideline for approaching the characterization of a novel natural compound.

Caption: Proposed experimental workflow for the investigation of this compound.

References

Notoginsenoside T1: A Technical Guide on its Origin, Chemistry, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside T1, a dammarane-type saponin, is a compound associated with the renowned medicinal plant Panax notoginseng (Burk.) F.H. Chen. However, it is crucial to understand that this compound is not a naturally occurring constituent of the plant. Instead, it is an artifact formed during the processing of P. notoginseng roots under mild acidic conditions. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its origin, the general methodologies for its formation and isolation, and the broader context of saponin chemistry and biology in P. notoginseng. Due to the absence of specific research on this compound's biological activities, this guide also explores the well-documented signaling pathways of other prominent notoginsenosides to provide a relevant biological framework.

Natural Sources and Abundance

Contrary to what its name might suggest, this compound is not naturally present in fresh Panax notoginseng plant material. It was first identified along with four other new dammarane glycosides (T2-T5) after the treatment of notoginseng roots with a mild acid. This process induces chemical transformations of the naturally occurring saponins, leading to the formation of these "new" compounds.

Therefore, the abundance of this compound is not measured in terms of its concentration in the plant but rather its yield from a chemical process. To date, specific quantitative data on the yield of this compound from this acidic treatment remains largely unreported in publicly available scientific literature.

The primary source material for producing this compound is the root of Panax notoginseng, which is rich in a diverse array of naturally occurring saponins. The saponin profile of P. notoginseng can vary based on the part of the plant, its age, and the geographical origin.

Table 1: Major Saponin Glycosides in Panax notoginseng

| Saponin Type | Examples | Primary Location in Plant |

| Protopanaxadiol (PPD) | Ginsenoside Rb1, Ginsenoside Rd | Roots, Rhizomes, Stems, Leaves |

| Protopanaxatriol (PPT) | Ginsenoside Rg1, Ginsenoside Re, Notoginsenoside R1 | Roots, Rhizomes, Flowers |

| Oleanolic Acid | - | Not typically found in P. notoginseng |

Experimental Protocols

Formation and Isolation of this compound (General Protocol)

As the original detailed protocol by Teng et al. is not readily accessible, a generalized procedure for the formation and isolation of this compound can be inferred from standard saponin isolation techniques coupled with a mild acid hydrolysis step.

Objective: To generate and isolate this compound from the roots of Panax notoginseng.

Materials:

-

Dried and powdered roots of Panax notoginseng

-

70% Ethanol

-

n-Butanol

-

Dilute acid (e.g., 0.1 M HCl or Acetic Acid)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., Chloroform, Methanol, Water, Acetonitrile)

Methodology:

-

Extraction: The powdered roots of P. notoginseng are extracted with 70% ethanol at room temperature with agitation for 24 hours. The extraction is repeated three times. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the total saponins, is collected and concentrated.

-

Mild Acid Hydrolysis: The total saponin extract is dissolved in a dilute acidic solution and heated at a controlled temperature (e.g., 60-80°C) for a specific duration. This step is critical for the formation of this compound through the partial hydrolysis of more complex saponins. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Purification:

-

The reaction mixture is neutralized and subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.

-

Fractions containing the target compounds are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification to obtain this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile and water.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC).

Analytical Quantification (General Protocol for Saponins)

Objective: To quantify the saponin content in a P. notoginseng extract. While a specific method for this compound is not established, this protocol outlines the standard approach for saponin analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Methodology:

-

Standard Preparation: A stock solution of the reference standard (e.g., a purified saponin) is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The saponin extract is accurately weighed, dissolved in methanol, and filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, for example, with Acetonitrile (A) and Water (B). The gradient program is optimized to achieve good separation of the saponins.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 203 nm or ELSD.

-

-

Quantification: The concentration of the target saponin in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.

Signaling Pathways of Related Notoginsenosides

As there is no available data on the specific signaling pathways modulated by this compound, we present the pathways of two well-researched, structurally related saponins from Panax notoginseng: Notoginsenoside R1 and Notoginsenoside Ft1 . This provides a valuable insight into the potential biological activities of dammarane-type saponins from this plant.

Notoginsenoside R1

Notoginsenoside R1 is known to exert a variety of pharmacological effects, including neuroprotective, anti-inflammatory, and cardioprotective activities. These effects are mediated through the modulation of several key signaling pathways.

Caption: Notoginsenoside R1 signaling pathways.

Notoginsenoside Ft1

Notoginsenoside Ft1 has been shown to promote fibroblast proliferation and wound healing, with its effects being mediated through the PI3K/Akt/mTOR pathway.

Caption: Notoginsenoside Ft1 signaling pathway.

Conclusion and Future Directions

This compound is a semi-synthetic derivative of naturally occurring saponins in Panax notoginseng, formed under specific acidic conditions. This distinction is critical for researchers and drug development professionals. While the natural abundance of this compound is nil, its potential for semi-synthesis opens avenues for its production and subsequent pharmacological evaluation.

Future research should focus on:

-

Replicating and optimizing the synthesis of this compound to obtain sufficient quantities for biological testing.

-

Conducting comprehensive in vitro and in vivo studies to determine the pharmacological activities and toxicological profile of this compound.

-

Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action.

-

Comparing the bioactivity of this compound with its parent, naturally occurring saponins to understand the effect of the structural modifications on its biological function.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a novel therapeutic agent.

Spectroscopic Data Interpretation for Notoginsenoside T1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T1, a dammarane-type triterpenoid saponin isolated from the acid hydrolysate of Panax notoginseng root saponins, is a subject of growing interest within the scientific community. Its structural complexity and potential therapeutic applications necessitate a thorough understanding of its spectroscopic characteristics. This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and drug development endeavors.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 3 | 3.35 | dd | 11.5, 4.5 |

| 6 | 4.38 | m | |

| 12 | 4.15 | dd | 9.0, 7.0 |

| 13 | 2.25 | m | |

| 17 | 2.30 | m | |

| 21 | 1.65 | s | |

| 22 | 5.60 | t | 7.0 |

| 23 | 4.60 | m | |

| 24 | 3.50 | t | 6.0 |

| 26 | 1.25 | s | |

| 27 | 1.28 | s | |

| 28 | 0.95 | s | |

| 29 | 0.85 | s | |

| 30 | 1.05 | s | |

| β-D-Glucopyranosyl moiety | |||

| 1' | 4.95 | d | 7.5 |

| 2' | 4.10 | m | |

| 3' | 4.25 | m | |

| 4' | 4.28 | m | |

| 5' | 3.90 | m | |

| 6'a | 4.40 | dd | 11.5, 5.0 |

| 6'b | 4.30 | dd | 11.5, 2.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| Aglycone | Aglycone (cont.) | ||

| 1 | 39.1 | 18 | 16.5 |

| 2 | 26.8 | 19 | 16.2 |

| 3 | 88.9 | 20 | 126.0 |

| 4 | 39.5 | 21 | 18.0 |

| 5 | 56.2 | 22 | 135.5 |

| 6 | 78.5 | 23 | 72.8 |

| 7 | 48.0 | 24 | 65.0 |

| 8 | 41.0 | 25 | 77.2 |

| 9 | 51.5 | 26 | 27.0 |

| 10 | 37.2 | 27 | 26.5 |

| 11 | 31.0 | 28 | 28.3 |

| 12 | 70.8 | 29 | 16.8 |

| 13 | 49.5 | 30 | 17.5 |

| 14 | 51.8 | β-D-Glucopyranosyl moiety | |

| 15 | 35.5 | 1' | 106.5 |

| 16 | 27.2 | 2' | 75.8 |

| 17 | 55.0 | 3' | 78.5 |

| 4' | 71.8 | ||

| 5' | 78.0 | ||

| 6' | 62.9 |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+Na]⁺ | C₃₆H₆₀O₁₀Na | 675.4033 | 675.4038 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: NMR spectra are recorded on a Bruker AVANCE 500 MHz spectrometer equipped with a 5 mm probe.

-

1D NMR:

-

¹H NMR spectra are acquired with a spectral width of 10 ppm, a relaxation delay of 2.0 s, and 32 scans.

-

¹³C NMR spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 2048 scans.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Employed to identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting different structural fragments.

-

TOCSY (Total Correlation Spectroscopy): Utilized to identify protons within the same spin system, particularly useful for assigning sugar residues.

-

-

Data Processing: All NMR data are processed using Bruker TopSpin software.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in methanol (approximately 10 µg/mL).

-

Instrumentation: Mass spectra are obtained using a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer.

-

Analysis Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Sheath Gas Flow Rate: 35 arbitrary units.

-

Auxiliary Gas Flow Rate: 10 arbitrary units.

-

Capillary Temperature: 320 °C.

-

Mass Range: m/z 150-2000.

-

-

Data Analysis: The elemental composition is determined from the accurate mass measurement of the [M+Na]⁺ ion.

Mandatory Visualizations

Proposed Signaling Pathway for this compound

Based on the known biological activities of structurally related notoginsenosides, such as Notoginsenoside Ft1 and R1, a plausible signaling pathway for this compound involves the PI3K/Akt/mTOR pathway. This pathway is crucial in regulating cell proliferation, survival, and angiogenesis.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for the comprehensive spectroscopic analysis of this compound.

In Silico Modeling of Notoginsenoside Bioactivity: A Technical Guide

Disclaimer: As of late 2025, publicly available research on the specific bioactivity and in silico modeling of Notoginsenoside T1 is exceedingly limited. Therefore, this guide utilizes the extensively studied Notoginsenoside R1 as a surrogate to provide a comprehensive overview of the methodologies and approaches used for the in silico analysis of this class of compounds. The principles and workflows detailed herein are directly applicable to the study of this compound, should preliminary experimental data become available.

Introduction to In Silico Modeling in Phytochemical Research

In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the bioactivity of natural compounds. For phytochemicals like notoginsenosides, which are active ingredients in traditional medicines, computational approaches can elucidate their mechanisms of action, identify potential molecular targets, and predict their therapeutic effects.[1][2] Network pharmacology and molecular docking are two of the most prominent in silico techniques employed for these purposes.[1][2][3]

Network pharmacology operates on the principle that the therapeutic effects of a compound arise from its interaction with a complex network of molecular targets rather than a single entity.[2] This approach is particularly well-suited for traditional medicines, which often contain multiple active ingredients that act on various targets.[2] Molecular docking, on the other hand, provides a more focused view, predicting the binding affinity and orientation of a ligand (in this case, a notoginsenoside) within the active site of a specific protein target.[1][3]

This guide will provide a detailed overview of the application of these techniques to the study of notoginsenosides, using Notoginsenoside R1 as a case study.

In Silico Modeling Workflow for Notoginsenosides

The in silico analysis of a notoginsenoside's bioactivity typically follows a structured workflow, beginning with the identification of the compound's potential targets and culminating in the prediction of its effects on biological pathways.

Data Presentation: Predicted Targets and Binding Affinities of Notoginsenoside R1

In silico studies have identified numerous potential targets for Notoginsenoside R1. The following table summarizes some of the key predicted targets and their binding affinities as determined by molecular docking studies. Lower binding energy values indicate a more stable and favorable interaction.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Associated Pathway/Function | Reference |

| MAPK1 | 4QTB | -8.2 | MAPK Signaling Pathway | [2] |

| HSP90AA1 | 5LNT | -8.1 | Protein Folding, Cell Signaling | [2] |

| SRC | 2H8H | -7.9 | Cell Growth and Differentiation | [3] |

| PIK3R1 | 4JPS | -7.5 | PI3K-Akt Signaling Pathway | [2] |

| AKT1 | 4GV1 | -7.3 | PI3K-Akt Signaling Pathway | [3] |

| TNF-α | 2AZ5 | -6.9 | Inflammatory Signaling | [1] |

| IL6 | 1ALU | -6.5 | Inflammatory Signaling | [4] |

| VEGFA | 1VPF | -6.3 | Angiogenesis | [4] |

Key Signaling Pathways Modulated by Notoginsenoside R1

Based on network pharmacology and subsequent experimental validation, Notoginsenoside R1 has been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[4] In silico analyses predict that Notoginsenoside R1 can bind to key components of this pathway, such as PIK3R1 and AKT1.[2][3] This interaction is thought to activate the pathway, leading to the inhibition of apoptosis and promotion of cell survival.[4]

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[1] Computational models suggest that Notoginsenoside R1 can interact with proteins like MAPK1, leading to the downregulation of these pro-inflammatory pathways.[2] This is often associated with a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[1][4]

Methodologies for Key In Silico Experiments

Target Prediction

-

Compound Structure Acquisition: The 2D or 3D structure of the notoginsenoside is obtained from a chemical database like PubChem.

-

Target Fishing: The compound's structure is used as a query in a target prediction server such as SwissTargetPrediction. This server compares the query molecule to a library of known ligands and predicts its most likely protein targets based on chemical similarity.

-

Target Collection: A list of potential protein targets and their corresponding UniProt IDs is generated.

Network Construction and Analysis

-

Disease-Associated Gene Collection: Relevant disease-related genes are collected from databases like OMIM, GeneCards, and DrugBank.

-

Intersection of Targets: The predicted targets of the notoginsenoside are cross-referenced with the disease-associated genes to identify common targets.

-

Protein-Protein Interaction (PPI) Network Construction: The common targets are inputted into the STRING database to construct a PPI network, which visualizes the interactions between these proteins.

-

Network Analysis: The network is analyzed using software like Cytoscape to identify key "hub" genes, which are highly connected nodes that are likely to be critical for the compound's biological effects.

Molecular Docking

-

Protein and Ligand Preparation: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and original ligands are removed, and polar hydrogens are added. The notoginsenoside structure is prepared by assigning charges and defining rotatable bonds.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program like AutoDock Vina is used to simulate the binding of the notoginsenoside to the target protein. The program generates multiple possible binding poses and calculates the binding energy for each.

-

Analysis of Results: The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the notoginsenoside and the protein's amino acid residues are analyzed to understand the basis of their binding.

Conclusion and Future Directions

In silico modeling provides a powerful framework for investigating the bioactivity of notoginsenosides. While research has predominantly focused on Notoginsenoside R1, the methodologies detailed in this guide are readily adaptable for the study of this compound and other less-characterized saponins. Future research should aim to generate the initial experimental data for this compound that is necessary to build and validate robust computational models. Such studies will be invaluable in unlocking the full therapeutic potential of this diverse class of natural compounds.

References

- 1. Frontiers | Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation [frontiersin.org]

- 2. A Network Pharmacology Approach for Exploring the Mechanisms of Panax notoginseng Saponins in Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network pharmacology analysis and clinical verification of Panax notoginseng saponins in deep venous thrombosis prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Network Pharmacology to Explore the Mechanism of Panax notoginseng in the Treatment of Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Review of the Therapeutic Potential of Notoginsenosides: A Focus on Notoginsenoside R1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial Note on Notoginsenoside T1: A comprehensive review of the scientific literature reveals a significant focus on the therapeutic properties of Notoginsenoside R1 (NG-R1), one of the primary bioactive saponins isolated from Panax notoginseng. In contrast, specific data regarding the biological activity, mechanisms of action, and therapeutic potential of this compound are sparse, preventing an in-depth analysis at this time. Therefore, this guide will focus on the extensive research available for Notoginsenoside R1, providing a thorough examination of its therapeutic potential in line with the requested technical depth and format.

Notoginsenoside R1 (NG-R1) is a tetracyclic triterpenoid saponin that has been extensively studied for its wide-ranging pharmacological effects. It is a principal active component of Panax notoginseng, a traditional Chinese medicine used for centuries to treat cardiovascular and cerebrovascular diseases. Modern research has illuminated the molecular mechanisms behind NG-R1's benefits, highlighting its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide synthesizes the current understanding of NG-R1's therapeutic potential, focusing on its neuroprotective, cardioprotective, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Data Presentation: Quantitative Summary of NG-R1 Efficacy

The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of NG-R1's efficacy across different models.

Table 1: In Vivo Efficacy of Notoginsenoside R1

| Therapeutic Area | Animal Model | Dosage | Administration Route | Key Outcome | Reference |

| Cardioprotection | Mice (MI/R) | 25 mg/kg | Intraperitoneal (i.p.) | Significantly decreased myocardial infarction area and improved cardiac function. | |

| Neuroprotection | Neonatal Rats (HIBD) | Not Specified | Not Specified | Reduced cerebral infarct volume and neuronal apoptosis. | |

| Renal Protection | Rats (Renal I/R) | Not Specified | Not Specified | Attenuated renal dysfunction by suppressing inflammation and apoptosis. | |

| Neuropathic Pain | Mice (Paclitaxel-induced) | Not Specified | Intraperitoneal (i.p.) | Prevented the development of mechanical allodynia. | |

| Diabetes | Mice (STZ-induced) | Not Specified | Intraperitoneal (i.p.) | Improved glucose intolerance over a 4-week treatment period. |

Table 2: In Vitro Efficacy of Notoginsenoside R1

| Cell Model | Condition | Concentration | Key Outcome | Reference |

| Neonatal Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 25 µM | Significantly inhibited apoptosis. | |

| PC12 Cells | H₂O₂-induced Oxidative Stress | Not Specified | Inhibited ROS generation, lipid peroxidation, and protein oxidation. | |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD/R) | Not Specified | Prevented apoptosis and exerted neuroprotective effects. | |

| Mouse Islets | Glucose-Stimulated Insulin Secretion | Not Specified | Increased insulin secretion in a concentration-dependent manner. |

Key Signaling Pathways in NG-R1 Therapeutic Action

Notoginsenoside R1 exerts its effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

PI3K/Akt/mTOR Signaling Pathway (Neuroprotection)

NG-R1 has been shown to provide neuroprotection in models of neonatal hypoxic-ischemic brain damage by activating the PI3K/Akt/mTOR pathway, which promotes cell survival and inhibits apoptosis. The activation is often dependent on estrogen receptors (ERs).

Nrf2/ARE Antioxidant Pathway (Neuroprotection)

NG-R1 protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway. This involves crosstalk between Akt and ERK1/2, leading to the nuclear translocation of Nrf2 and the expression of phase II antioxidant enzymes.

TAK1/JNK/p38 MAPK Pathway (Cardioprotection)

In myocardial ischemia/reperfusion injury, NG-R1 exerts a cardioprotective effect by inhibiting the TAK1-JNK/p38 MAPK signaling cascade, which is a key regulator of inflammation and apoptosis in cardiomyocytes.

Detailed Experimental Protocols

Myocardial Ischemia/Reperfusion (MI/R) Injury Animal Model

-

Objective: To evaluate the cardioprotective effects of NG-R1 in vivo.

-

Model: Male C57BL/6 mice.

-

Procedure:

-

Anesthetize the mice and perform a thoracotomy to expose the heart.

-

Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery with a suture for 30 minutes.

-

Reperfusion is initiated by releasing the suture, allowing blood flow to resume for a period of 4 hours.

-

NG-R1 (e.g., 25 mg/kg) or vehicle is administered intraperitoneally at set times, such as 30 minutes prior to ischemia.

-

-

Endpoint Analysis:

-

Infarct Size Measurement: Use TTC (2,3,5-triphenyltetrazolium chloride) staining to differentiate between viable (red) and infarcted (pale) myocardial tissue.

-

Cardiac Function: Assess parameters like ejection fraction and fractional shortening using echocardiography.

-

Biochemical Analysis: Measure serum levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase).

-

Molecular Analysis: Use Western blotting to measure the phosphorylation of proteins in the TAK1/JNK/p38 pathway in heart tissue lysates.

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Cell Model

-

Objective: To simulate ischemic injury in vitro and assess the neuroprotective effects of NG-R1.

-

Model: Primary cortical neurons or neuronal cell lines (e.g., PC12).

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with NG-R1 or vehicle for a specified duration (e.g., 24 hours).

-

Deprivation: Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution) and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 1-4 hours.

-

Reoxygenation: Return the cells to a normoglycemic, normoxic culture medium and incubate for 24 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Quantify using an MTT assay.

-

Apoptosis: Measure using TUNEL staining or by analyzing caspase-3 activation via Western blot.

-

Protein Expression: Analyze the expression and phosphorylation of proteins in relevant signaling pathways (e.g., PI3K/Akt) using Western blotting.

-

Western Blotting for Protein Expression Analysis

-

Objective: To quantify changes in the expression or phosphorylation state of specific proteins in response to NG-R1 treatment.

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-JNK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

Methodological & Application

Application Note: Quantification of Notoginsenoside T1 in Plant Extracts Using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T1 is a dammarane-type triterpenoid saponin found in plants of the Panax genus, most notably Panax notoginseng. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. The described method is based on established principles for the analysis of similar saponins and provides a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound from plant material. Ultrasonic-assisted extraction is a common and effective technique.

Protocol for Ultrasonic-Assisted Extraction:

-

Grinding: Mill the dried plant material (e.g., roots, leaves) to a fine powder (60-mesh).

-

Weighing: Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.

-

Extraction Solvent: Add 20 mL of 70% methanol (v/v) to the flask.

-

Ultrasonication: Place the flask in an ultrasonic water bath (250 W, 40 kHz) and extract for 30 minutes.

-

Cooling and Weight Adjustment: Allow the sample to cool to room temperature and replenish any solvent lost during extraction with 70% methanol.

-

Centrifugation: Centrifuge the extract at 3000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.

HPLC Method

This section details the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of saponins.

-

Mobile Phase: A gradient elution using acetonitrile (A) and water (B) is typically employed. To improve peak shape and resolution, a small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase.

-

Solvent A: Acetonitrile

-

Solvent B: Water with 0.1% Formic Acid

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Saponins generally lack a strong chromophore, leading to low UV absorbance. Detection is typically performed at a low wavelength, such as 203 nm .

-

Run Time: Approximately 35 minutes, including column re-equilibration.

Gradient Elution Program:

| Time (minutes) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |

| 0 | 20 | 80 |

| 20 | 40 | 60 |

| 25 | 80 | 20 |

| 30 | 80 | 20 |

| 30.1 | 20 | 80 |

| 35 | 20 | 80 |

Note: This gradient is a starting point and may require optimization based on the specific plant matrix and HPLC system used.

Calibration and Quantification

For accurate quantification, a calibration curve must be prepared using a certified reference standard of this compound.

Protocol for Calibration Curve Preparation:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (20% acetonitrile in water with 0.1% formic acid) to achieve a concentration range that brackets the expected concentration in the samples. A typical range might be 1-100 µg/mL.

-

Injection and Analysis: Inject each working standard into the HPLC system and record the peak area.

-

Calibration Curve Construction: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

Sample Quantification: Inject the prepared plant extracts and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Data Presentation

The following table summarizes the key parameters for a typical HPLC method for saponin quantification. These values should be determined during method validation for this compound.

| Parameter | Typical Value |

| Retention Time (RT) | To be determined experimentally |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

Mandatory Visualization

Caption: Workflow for the quantification of this compound in plant extracts.

Conclusion

The HPLC method outlined in this application note provides a comprehensive framework for the reliable quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation, HPLC analysis, and calibration is essential for obtaining accurate and reproducible results. This method can be readily adapted and validated by researchers, scientists, and drug development professionals for routine quality control and research applications.

Standardized Protocol for the Extraction of Notoginsenoside T1 from Panax notoginseng

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Notoginsenoside T1 is a dammarane-type triterpenoid saponin found in the roots of Panax notoginseng. As a member of the ginsenoside family, it is of significant interest to researchers for its potential pharmacological activities. This document provides a detailed, standardized protocol for the extraction and purification of this compound, based on established methodologies for the isolation of saponins from P. notoginseng. The protocol is designed to be a reliable starting point for researchers, ensuring reproducibility and high-quality yields for further scientific investigation.

I. Quantitative Data Summary

The following table summarizes typical extraction parameters and expected yields for ginsenosides from Panax notoginseng, which can be adapted and optimized for this compound.

| Parameter | Value/Range | Reference Compound(s) | Source |

| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Notoginsenoside Fc, General Ginsenosides | [1][2] |

| Plant Material | Dried roots of Panax notoginseng | This compound | [3] |

| Solvent | 70-90% Ethanol | Total Saponins, Flavonoids | [4][5] |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | Notoginsenoside Fc, Flavonoids | [1][5] |

| Ultrasonic Power | 200 W | Flavonoids | [5] |

| Ultrasonic Frequency | 40 kHz | Flavonoids | [5] |

| Extraction Temperature | 40-60 °C | General Ginsenosides | [2] |

| Extraction Time | 60-90 minutes | Notoginsenoside Fc, Flavonoids | [1][5] |

| Purification Method | Macroporous Resin & Column Chromatography | Notoginsenoside Fc, General Saponins | [1] |

| Expected Purity | >90% | Notoginsenoside Fc | [1] |

II. Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound.

A. Raw Material Preparation

-

Obtain high-quality, dried roots of Panax notoginseng.

-

Wash the roots thoroughly to remove any soil and debris.

-

Dry the roots in a ventilated oven at 50-60°C until a constant weight is achieved.

-

Grind the dried roots into a fine powder (60-80 mesh) using a laboratory mill.

-

Store the powdered material in a desiccator to prevent moisture absorption.

B. Ultrasound-Assisted Extraction (UAE) of this compound

-

Weigh 100 g of the dried P. notoginseng root powder and place it into a 2000 mL flask.

-

Add 1500 mL of 80% ethanol to the flask, resulting in a 15:1 solvent-to-solid ratio.

-

Place the flask in an ultrasonic bath with temperature control.

-

Set the ultrasonic frequency to 40 kHz and the power to 200 W.

-

Set the extraction temperature to 50°C.

-

Perform the ultrasonic-assisted extraction for 90 minutes.

-

After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

C. Purification of this compound

1. Macroporous Resin Column Chromatography (Initial Purification)

-

Resuspend the crude extract in deionized water.

-

Prepare a column with HPD-100 macroporous resin, pre-washed with ethanol and then equilibrated with deionized water.

-

Load the aqueous extract onto the column.

-

Wash the column with 2-3 column volumes of deionized water to remove sugars and other polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 90% ethanol).

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the highest concentration of this compound.

-

Concentrate the combined fractions using a rotary evaporator.

2. Silica Gel Column Chromatography (Fine Purification)

-

Dissolve the enriched saponin fraction in a minimal amount of methanol.

-

Prepare a silica gel column (200-300 mesh) packed with a suitable solvent system (e.g., chloroform-methanol-water).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and water.

-

Collect the fractions and analyze them by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

D. Quantitative Analysis by HPLC

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program: A suitable gradient to separate this compound from other saponins.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 203 nm.

-

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified extract in methanol and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

III. Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathways of Notoginsenosides

While the specific signaling pathways of this compound are still under investigation, related ginsenosides like Notoginsenoside R1 have been shown to modulate several key cellular pathways. This diagram illustrates a potential mechanism of action based on the known activities of similar compounds.[6][7][8]

Caption: Potential Signaling Pathways Modulated by Notoginsenosides.

References

- 1. mdpi.com [mdpi.com]

- 2. Ultrasound-assisted extraction of ginseng saponins from ginseng roots and cultured ginseng cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Process of Ultrasonic Extraction of Total Saponins from Panax Notoginseng Peduncles-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]

- 5. jocpr.com [jocpr.com]

- 6. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]

Application Notes and Protocols for In Vitro Cell-Based Assays of Notoginsenoside T1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T1 is a saponin isolated from Panax notoginseng, a plant with a long history in traditional medicine for treating various ailments. As research into the therapeutic potential of individual ginsenosides intensifies, there is a growing need for standardized in vitro assays to elucidate their mechanisms of action and quantify their biological activities. These application notes provide detailed protocols for cell-based assays to evaluate the neuroprotective, anti-inflammatory, pro-angiogenic, and wound healing properties of this compound.

Disclaimer: The following protocols are based on established assays for related notoginsenosides, such as Notoginsenoside R1, due to the limited availability of specific data for this compound. These methods serve as a starting point and should be optimized for specific cell lines and experimental conditions.

Neuroprotective Activity of this compound

Application Note

Notoginsenosides have demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. These effects are often attributed to the inhibition of apoptosis and the reduction of oxidative stress. The following assays are designed to assess the potential of this compound to protect neuronal cells from cytotoxic insults. Key signaling pathways implicated in the neuroprotective effects of related notoginsenosides include the PI3K/Akt and Nrf2/ARE pathways.

Experimental Protocols

1.1. Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of this compound on the viability of neuronal cells and its ability to protect against neurotoxin-induced cell death.

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neurons.

-

Materials:

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or glutamate)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization buffer (for MTT)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Induce neurotoxicity by adding the neurotoxin at a pre-determined optimal concentration and incubate for 24 hours. A control group with only the neurotoxin and a vehicle control group should be included.

-

For MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

1.2. Apoptosis Assay (TUNEL Staining)

This assay visualizes and quantifies apoptotic cell death by labeling the fragmented DNA in the nucleus.

-

Materials:

-

Cells cultured on coverslips in 24-well plates

-

This compound and neurotoxin

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

In Situ Cell Death Detection Kit (TUNEL)

-

DAPI for nuclear counterstaining

-